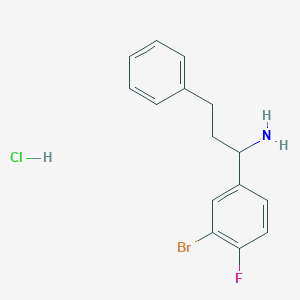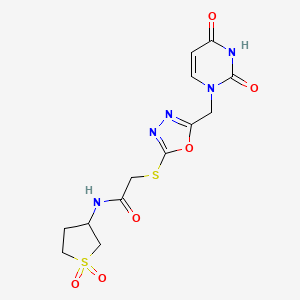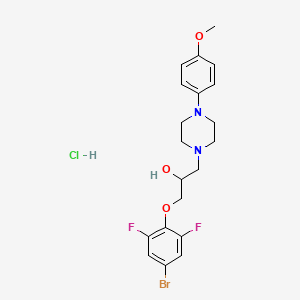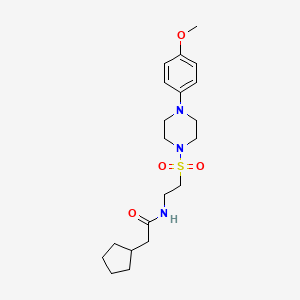![molecular formula C28H31N3O7S B3001644 N-(3,4-dimethoxyphenethyl)-2-(3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide CAS No. 689753-66-0](/img/no-structure.png)
N-(3,4-dimethoxyphenethyl)-2-(3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, N-(3,4-dimethoxyphenethyl)-2-(3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide, is a complex organic molecule that appears to be related to thieno[2,3-d]pyrimidin derivatives. These derivatives are known for their potential biological activities, including anticancer properties. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin derivatives typically involves multiple steps, starting with simpler precursors such as uracil or thieno[3,2-d]pyrimidin. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which was previously chlorinated and condensed with urea . A similar approach might be used for the compound , with modifications to the side chains and functional groups to achieve the desired dimethoxy and dimethyl substitutions.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin derivatives is often confirmed using X-ray crystallography, as well as NMR and IR spectroscopy . These techniques allow for the determination of bond lengths, bond angles, and the overall conformation of the molecule. Density functional theory (DFT) calculations are also used to compare the optimized geometric parameters with experimental data, providing a deeper understanding of the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular orbital energies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies give insights into the electron-donating and electron-accepting abilities of the molecule . These properties are crucial for understanding how the compound might interact with biological targets or undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin derivatives can be influenced by their molecular structure. The presence of methoxy and methyl groups can affect the molecule's solubility, stability, and overall reactivity. Theoretical calculations, such as molecular electrostatic potential (MEP) surface maps, can provide information on the distribution of electronic charge within the molecule, which is important for predicting its interaction with other molecules . Additionally, Hirshfeld surface analysis can quantify intermolecular interactions in the crystal structure, which is relevant for understanding the compound's behavior in the solid state .
Relevant Case Studies
Although the specific compound has not been directly studied in the provided papers, related compounds have shown promising anticancer activity. For example, a derivative with a thieno[3,2-d]pyrimidin core exhibited marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancers . These findings suggest that the compound of interest may also possess anticancer properties, which could be explored in future studies.
特性
CAS番号 |
689753-66-0 |
|---|---|
分子式 |
C28H31N3O7S |
分子量 |
553.63 |
IUPAC名 |
2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C28H31N3O7S/c1-16-17(2)39-27-25(16)26(33)31(20-9-8-19(35-3)14-22(20)37-5)28(34)30(27)15-24(32)29-12-11-18-7-10-21(36-4)23(13-18)38-6/h7-10,13-14H,11-12,15H2,1-6H3,(H,29,32) |
InChIキー |
VXJDGTPELSXAKP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3001569.png)

![4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride](/img/structure/B3001571.png)


![N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B3001578.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)

![5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B3001582.png)
